2-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine
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Overview
Description
2-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound that features a piperazine ring, a pyrimidine core, and various functional groups
Preparation Methods
The synthesis of 2-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple stepsThe final step involves the sulfonylation of the piperazine ring with 4-ethoxybenzenesulfonyl chloride under basic conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The pyrimidine core may interact with enzymes involved in DNA synthesis or repair, influencing cellular processes .
Properties
Molecular Formula |
C23H27N5O3S |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
2-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C23H27N5O3S/c1-3-31-20-9-11-21(12-10-20)32(29,30)28-15-13-27(14-16-28)23-24-18(2)17-22(26-23)25-19-7-5-4-6-8-19/h4-12,17H,3,13-16H2,1-2H3,(H,24,25,26) |
InChI Key |
SKNLRPAEVJQMFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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